molecular formula C8H10ClNO B13607512 (S)-2-(1-Aminoethyl)-5-chlorophenol

(S)-2-(1-Aminoethyl)-5-chlorophenol

Cat. No.: B13607512
M. Wt: 171.62 g/mol
InChI Key: NLERKJSLFROAFM-YFKPBYRVSA-N
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Description

(S)-2-(1-Aminoethyl)-5-chlorophenol is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-5-chlorophenol

InChI

InChI=1S/C8H10ClNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

NLERKJSLFROAFM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)O)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)O)N

Origin of Product

United States

Chemical Synthesis and Chiral Methodologies for S 2 1 Aminoethyl 5 Chlorophenol

Asymmetric Synthesis Approaches and Enantioselective Controlddugu.ac.inwikipedia.org

Asymmetric synthesis is a key strategy for producing enantiomerically pure compounds. nih.gov It involves methods that favor the formation of one enantiomer over the other. ddugu.ac.in Enantioselective control is often measured by enantiomeric excess (ee), which quantifies the purity of the desired enantiomer in a mixture. ddugu.ac.in

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com This method is a powerful tool for achieving high levels of stereocontrol in various reactions, including alkylations and aldol (B89426) reactions. numberanalytics.com

The general process involves three key steps:

Attachment of the chiral auxiliary to the substrate. numberanalytics.com

The diastereoselective reaction of the substrate-auxiliary complex. numberanalytics.com

Removal of the chiral auxiliary to yield the enantiomerically enriched product. numberanalytics.com

Several types of chiral auxiliaries have been developed and are widely used in asymmetric synthesis, including oxazolidinones and pseudoephedrine amides. wikipedia.org For instance, chiral oxazolidinones are particularly effective in stereoselective aldol reactions, allowing for the simultaneous creation of two adjacent stereocenters. wikipedia.org

Asymmetric Catalysis in Amination and Chlorination Reactions

Asymmetric catalysis utilizes chiral catalysts, such as metal complexes or organocatalysts, to produce a chiral product from an achiral starting material. ddugu.ac.innih.gov This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired enantiomer.

In the context of synthesizing (S)-2-(1-Aminoethyl)-5-chlorophenol, asymmetric catalysis could be applied to key bond-forming reactions. For example, an asymmetric amination reaction could introduce the aminoethyl group with the correct stereochemistry. Similarly, while direct asymmetric chlorination of the phenol (B47542) ring at a specific position is challenging, related strategies involving asymmetric transformations on a precursor molecule are conceivable. For instance, photoenzymatic hydroalkylation of olefins has been used to create α-chloroamides with high enantioselectivity. nih.gov

The development of cinchona alkaloid-based primary amine catalysts has also opened new avenues for the asymmetric functionalization of carbonyl compounds, which are often precursors in such syntheses. scilit.com

Stereoselective Reductions and Alkylationsddugu.ac.in

Stereoselective reductions and alkylations are fundamental transformations in asymmetric synthesis.

Stereoselective Reductions: The reduction of a prochiral ketone is a common method for establishing a chiral alcohol center. The Meerwein-Ponndorf-Verley (MPV) reaction, for example, can be used for the stereoselective reduction of carbonyl compounds to their corresponding alcohols. google.com For instance, the reduction of methyl [3-chloro-2-oxo-(S)-1-(benzyl)-propyl]-carbamate to (1S,2S)-methyl [3-chloro-2-hydroxy-1-(benzyl)-propyl]-carbamate has been achieved with high diastereoselectivity (97:3 ratio of desired to undesired diastereomer). google.com

Stereoselective Alkylations: Chiral auxiliaries are frequently employed to direct the stereoselective alkylation of enolates. numberanalytics.com For example, the alkylation of a glycine (B1666218) Schiff base complexed with a chiral auxiliary has been used for the large-scale preparation of (S)-2-amino-4,4,4-trifluorobutanoic acid. nih.gov Similarly, the iron chiral auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)] has been shown to exert powerful stereochemical control in the alkylation of attached acyl ligands. iupac.org

Precursor Chemistry and Novel Synthetic Route Developmentnih.govnumberanalytics.comsigmaaldrich.comnumberanalytics.comnih.govchemicalbook.com

The synthesis of this compound relies on the availability of suitable starting materials and the development of efficient synthetic pathways.

Derivation from Related Phenol and Aminoethyl Precursorsiupac.orgresearchgate.netmdpi.combenchchem.com

The synthesis can be envisioned to start from simpler, commercially available phenol and aminoethyl precursors.

A plausible route could involve the synthesis of 2-amino-5-chlorophenol (B1209517) as a key intermediate. sigmaaldrich.com This can be prepared from 2-chloro-5-nitrophenol (B15424) via reduction or from 1-chloro-4-nitrobenzene (B41953) using a bacterial strain. sigmaaldrich.com Another approach starts from o-aminophenol, which is first protected, then chlorinated using N-chlorosuccinimide, and finally deprotected. researchgate.net

Once 2-amino-5-chlorophenol is obtained, the aminoethyl group can be introduced. A common method for synthesizing 2-(2-aminoethyl)phenol (B125480) involves the reduction of 2-(2-nitrovinyl)phenol using a reducing agent like lithium aluminum hydride. chemicalbook.com Adapting this to the chlorinated analog would be a logical step.

PrecursorPotential Transformation
2-Chloro-5-nitrophenolReduction of the nitro group to an amine. sigmaaldrich.com
o-AminophenolProtection, chlorination, and deprotection. researchgate.net
2-(2-Nitrovinyl)-5-chlorophenolReduction of the nitrovinyl group to an aminoethyl group. chemicalbook.com

Multi-Step Synthesis Pathways and Optimizationnih.gov

For example, a five-step continuous flow process was developed for the synthesis of (−)-oseltamivir, which involved an enantioselective organocatalysis step to introduce the desired chirality. nih.gov Such a strategy could be adapted for the synthesis of this compound, integrating the key stereocontrol and functional group installation steps into a streamlined process.

Optimization of reaction conditions, including the choice of solvents, catalysts, and temperature, is crucial for maximizing the yield and enantioselectivity of each step. numberanalytics.com Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and identifying areas for improvement. numberanalytics.com

Green Chemistry Principles in Synthetic Design

The contemporary synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and promote sustainability. In the context of synthesizing substituted phenols and chiral amines like this compound, these principles manifest in several ways. The focus is on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes.

Research into the synthesis of related phenolic compounds, such as 2-chloro-4-aminophenol, has demonstrated methods that align with green chemistry. google.com For instance, the use of recyclable catalysts, which can be used for at least ten cycles without significant loss of activity, drastically reduces chemical waste. google.com Furthermore, the synthesis of various heterocyclic compounds often employs water as a solvent, which is non-toxic, inexpensive, and non-flammable, making it an ideal green solvent. psu.edu

The development of heterogeneous catalysts, such as nanozeolites, represents another significant advancement. psu.edu These catalysts are not only efficient but also easily separable from the reaction mixture, allowing for their reuse and minimizing contamination of the final product. psu.edu While specific literature detailing a complete green synthesis of this compound is not abundant, the principles and methodologies developed for structurally similar molecules provide a clear blueprint for a more sustainable synthetic route. This would likely involve catalytic reductions and substitutions in aqueous media or using solvent-free conditions where possible.

Derivatization Strategies for Functionalization and Analog Generation

The structure of this compound offers three key sites for chemical modification: the primary amine, the phenolic hydroxyl group, and the aromatic ring. These sites allow for a wide range of derivatization strategies to generate analogs with potentially altered physical, chemical, or biological properties.

Amine Functionalization Reactions

The primary amino group is a versatile handle for a variety of chemical transformations. Its nucleophilic nature allows it to react with a wide array of electrophilic reagents. Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

For analytical purposes, primary amines are often derivatized to enhance their detectability. Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to create highly fluorescent adducts, allowing for sensitive quantification. researchgate.netnih.gov These derivatization techniques underscore the reactivity of the amine group and the ease with which it can be modified to generate a library of analogs. A patent has also described the dimethylation of a similar amino group. patsnap.com

Table 1: Reagents for Amine Functionalization

Derivatization Reagent Functional Group Introduced Resulting Compound Class
Acyl Halide (e.g., Acetyl Chloride) Acyl group Amide
Sulfonyl Halide (e.g., Ts-Cl) Sulfonyl group Sulfonamide
Alkyl Halide (e.g., Methyl Iodide) Alkyl group Secondary/Tertiary Amine
o-Phthalaldehyde (OPA) Isoindole Fluorescent Adduct
FMOC-Cl Fluorenylmethoxycarbonyl Carbamate

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group is another key site for derivatization. Its acidity and the nucleophilicity of the corresponding phenoxide ion allow for several important reactions. nih.gov Classical derivatization strategies for phenols include:

Etherification (Williamson Ether Synthesis): Reaction of the phenoxide ion (formed by treatment with a base) with an alkyl halide to form an ether.

Esterification: Reaction with an acid chloride or anhydride (B1165640) to form a phenolic ester. This is a common strategy for creating prodrugs. nih.gov

Phosphorylation: Introduction of a phosphate (B84403) group, which can alter solubility and biological activity. nih.gov

Modification can also be achieved by introducing a good leaving group, such as a tosylate or triflate, which facilitates subsequent nucleophilic substitution reactions at the carbon atom of the ring—a reaction that is otherwise difficult due to the strength of the C-O bond. nih.gov Derivatization of related chlorophenols with reagents like acetic anhydride has been reported. nih.gov

Aromatic Ring Substitutions

The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr), allowing for the introduction of additional functional groups. The position of the incoming electrophile is directed by the existing substituents: the hydroxyl group, the chloro group, and the aminoethyl group.

Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group.

Chloro Group (-Cl): A deactivating, ortho, para-directing group.

Aminoethyl Group (-CH(CH₃)NH₂): An activating, ortho, para-directing group.

The combined influence of these groups dictates the regioselectivity of the substitution. The hydroxyl group is the most powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it. Given the existing substitution pattern, the most likely positions for further substitution would be C4 and C6. However, the C6 position is sterically hindered by the adjacent aminoethyl group. Therefore, electrophilic substitution is most likely to occur at the C4 position. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. msu.edupdx.edu

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Activating/Deactivating Directing Effect
-OH Strongly Activating ortho, para
-Cl Deactivating ortho, para
-CH(CH₃)NH₂ Activating ortho, para

Stereochemical Resolution and Enrichment Techniques

Since this compound is a chiral molecule, its synthesis often yields a racemic mixture (an equal mixture of both the (S) and (R) enantiomers). The separation of these enantiomers, a process known as resolution, is crucial as different enantiomers can have distinct biological activities.

Diastereomeric Salt Formation and Separation

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique leverages the fact that diastereomers have different physical properties, such as solubility, allowing for their separation. libretexts.org

The process involves the following steps:

Salt Formation: The racemic mixture of 2-(1-Aminoethyl)-5-chlorophenol is treated with a single enantiomer of a chiral acid (a resolving agent). This acid-base reaction forms a mixture of two diastereomeric salts: [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid], for example.

Separation: Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution. This solid can then be separated by filtration. libretexts.org The process of recrystallization is often repeated until the measured optical rotation of the crystals is constant, indicating that a pure diastereomer has been isolated. libretexts.org

Liberation of the Enantiomer: The separated, pure diastereomeric salt is then treated with a strong base (e.g., NaOH) to neutralize the chiral acid and regenerate the free amine, which is now a single, pure enantiomer.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and naturally occurring alkaloids like quinine (B1679958) and brucine. libretexts.orgnih.gov The selection of the appropriate resolving agent and solvent system is critical for achieving efficient separation and is often determined empirically.

Chiral Chromatography for Enantiomeric Purity

Chiral chromatography is a specialized form of liquid chromatography that enables the separation of enantiomers. This is achieved through the use of a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times for the (S) and (R)-enantiomers, allowing for their separation and quantification.

Research on the enantiomeric separation of analogous primary amines and phenylethanolamines has demonstrated the efficacy of polysaccharide-based chiral stationary phases. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of chiral recognition capabilities.

Commonly successful CSPs for this class of compounds include columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)), Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), and the Lux® series of columns. The separation is typically achieved in either normal-phase or polar organic mode.

In normal-phase chromatography, a non-polar mobile phase, such as a mixture of hexane (B92381) and a polar alcohol like ethanol (B145695) or isopropanol, is used. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often crucial to prevent peak tailing and improve resolution by interacting with residual silanol (B1196071) groups on the silica support and ensuring the analyte is in its free base form.

Alternatively, polar organic mode, which utilizes a polar aprotic solvent like acetonitrile (B52724) mixed with an alcohol such as methanol, can also be effective. In this mode, acidic or basic additives may also be employed to enhance separation.

Based on the successful separation of structurally related compounds, a hypothetical but scientifically sound chiral HPLC method for determining the enantiomeric purity of this compound can be proposed. The following table outlines a typical starting point for method development.

ParameterProposed Condition
Chiral Stationary Phase (CSP) Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm (due to the phenolic chromophore)
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Detailed Research Findings:

For a given separation, the choice of the chiral stationary phase is critical. The phenylcarbamate derivatives on the polysaccharide backbone of the proposed CSPs can engage in a variety of interactions with the analyte, including hydrogen bonding (with the amino and hydroxyl groups), π-π interactions (with the chlorophenyl ring), and dipole-dipole interactions. The precise fit of the (S)-enantiomer into the chiral groove of the stationary phase will differ from that of the (R)-enantiomer, leading to a difference in retention.

The mobile phase composition is another key parameter. The ratio of hexane to ethanol will influence the polarity of the mobile phase and, consequently, the retention times of the enantiomers. A lower concentration of the polar alcohol will generally lead to longer retention times and potentially better resolution, but the analysis time will increase. The small amount of diethylamine is essential for obtaining sharp, symmetrical peaks.

Temperature can also be used to optimize the separation. Lowering the temperature often increases the separation factor (α) but also increases the retention time and viscosity of the mobile phase. Therefore, a balance must be found to achieve optimal resolution in a reasonable timeframe.

The detection wavelength of 280 nm is chosen based on the UV absorbance of the substituted phenol moiety in the molecule, which is expected to provide good sensitivity.

By employing such a method, the enantiomeric excess (e.e.) of this compound can be accurately determined, ensuring that the final product meets the stringent purity requirements for its intended pharmaceutical application.

Molecular Structure, Characterization, and Theoretical Analysis of S 2 1 Aminoethyl 5 Chlorophenol

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. In the analysis of (S)-2-(1-Aminoethyl)-5-chlorophenol, both ¹H NMR and ¹³C NMR are crucial for confirming the arrangement of atoms and the stereochemistry of the chiral center.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (S)-2-(1-Ami­noethyl)-5-chlorophenol, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the methine proton of the ethyl group, the methyl protons, the amine (NH₂) protons, and the phenolic (OH) proton. The splitting patterns (e.g., singlets, doublets, triplets) arise from spin-spin coupling between neighboring protons, which helps to establish the connectivity. rsc.org The chemical shifts are influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro group.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic state. The spectrum for this compound would show eight distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the two carbons of the aminoethyl side chain. The chemical shifts of the aromatic carbons are influenced by the attached substituents (OH, Cl, and the aminoethyl group). rsc.orgeurjchem.com

To determine enantiomeric purity, NMR can be utilized with chiral solvating agents (CSAs). libretexts.orglibretexts.org These agents form transient diastereomeric complexes with the enantiomers, leading to separate, distinguishable signals in the NMR spectrum for the (S) and (R) forms, allowing for their quantification. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH 6.5 - 7.3 115 - 135
Phenolic OH ~5.3 (broad) -
CH (ethyl) ~4.1 (quartet) ~50
CH₃ (ethyl) ~1.4 (doublet) ~20
NH₂ ~2.0 (broad) -
C-OH - ~155

Note: Predicted values are based on the analysis of similar substituted phenols and amines. Actual values may vary depending on the solvent and experimental conditions. rsc.orgchemicalbook.comchemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For (S)-2-(1-Ami­noethyl)-5-chlorophenol, the IR spectrum would confirm the presence of its key functional groups. The O-H stretch of the phenol (B47542) and the N-H stretches of the primary amine would appear as broad bands in the region of 3200-3600 cm⁻¹. The C-H stretching of the aromatic ring and the alkyl side chain would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. mdpi.com The C-O stretching of the phenol and the C-N stretching of the amine would also produce characteristic peaks, as would the C-Cl bond at lower wavenumbers. mdpi.comchemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenol O-H Stretching 3200 - 3600 (broad)
Amine N-H Stretching 3300 - 3500 (medium)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
Aromatic C=C Stretching 1450 - 1600
Amine N-H Bending 1550 - 1650
Phenol C-O Stretching 1200 - 1260
Amine C-N Stretching 1020 - 1250

Note: These are typical ranges for the indicated functional groups. rsc.orgmdpi.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The UV-Vis spectrum of (S)-2-(1-Ami­noethyl)-5-chlorophenol is expected to show absorption bands characteristic of a substituted benzene ring. The hydroxyl, amino, and chloro substituents on the ring will influence the position and intensity of the absorption maxima (λmax). The solvent used can also shift these absorption bands, a phenomenon known as solvatochromism. researchgate.net This technique is often used in conjunction with chromatography for the quantitative detection of the analyte. nih.gov

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. weebly.com

For (S)-2-(1-Ami­noethyl)-5-chlorophenol (C₈H₁₀ClNO), the molecular weight is 171.62 g/mol . bldpharm.comchemicalbook.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 171. Due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%), a characteristic M+2 peak will appear at m/z 173, with an intensity that is roughly one-third of the molecular ion peak. This 3:1 ratio of the M⁺ and M+2 peaks is a strong indicator of the presence of a single chlorine atom in the molecule. wpmucdn.com

The fragmentation pattern provides structural clues. The molecule is expected to fragment in predictable ways upon ionization. libretexts.org Common fragmentation pathways for this molecule would include:

Alpha-cleavage: The bond between the chiral carbon and the benzene ring can break, or the bond between the chiral carbon and the methyl group can cleave. Alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway for amines. libretexts.orgmiamioh.edu

Loss of small molecules: Fragments corresponding to the loss of a methyl radical (CH₃•, loss of 15 Da) or an amino group (NH₂, loss of 16 Da) may be observed.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Value Identity Notes
171/173 [M]⁺ Molecular ion peak and its chlorine isotope peak (3:1 ratio).
156/158 [M - CH₃]⁺ Loss of a methyl group from the ethyl side chain.
142/144 [M - C₂H₅N]⁺ or similar Fragmentation of the side chain.

Note: The fragmentation pattern is a prediction based on general principles of mass spectrometry. wpmucdn.comlibretexts.org

Analytical Separation Methods for Purity and Isomeric Analysis

Separation techniques are essential for isolating the target compound and for determining its enantiomeric purity, a critical parameter for chiral molecules in the pharmaceutical industry. vt.edu

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the premier method for separating enantiomers and assessing the enantiomeric purity of chiral compounds. veeprho.com The separation of (S)- and (R)-2-(1-Ami­noethyl)-5-chlorophenol requires a chiral environment, which is most commonly achieved by using a chiral stationary phase (CSP). yakhak.org

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. chromatographyonline.com For chiral amines like the target compound, polysaccharide-based CSPs are highly effective. yakhak.orgnih.gov These phases consist of derivatives of cellulose (B213188) or amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dichlorophenylcarbamate), coated or immobilized on a silica (B1680970) support. yakhak.orgwindows.net

The separation is achieved through a combination of interactions like hydrogen bonding, π-π stacking, and steric hindrance between the analyte and the chiral selector of the CSP. scas.co.jp The choice of mobile phase (e.g., normal-phase solvents like hexane (B92381)/isopropanol or reversed-phase solvents like acetonitrile (B52724)/water) is critical for optimizing the separation and resolution of the enantiomers. yakhak.orgnih.gov Derivatization of the amine with a chiral agent can also be performed to create diastereomers that can be separated on a standard achiral column, though direct separation on a CSP is often preferred. nih.gov

Table 4: Typical HPLC Conditions for Chiral Amine Separation

Parameter Description
Column (CSP) Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak AD/OD). vt.eduwindows.net
Mobile Phase Normal Phase: Hexane/2-Propanol/Diethylamine (B46881); Reversed Phase: Acetonitrile/Ammonium Bicarbonate buffer.
Flow Rate 0.5 - 1.5 mL/min. yakhak.org
Detection UV (e.g., at 220 nm or 254 nm) or Mass Spectrometry (LC-MS).

| Temperature | Ambient or controlled (e.g., 25°C - 40°C). |

Capillary Electrophoresis (CE) and Chiral Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE). researchgate.netbio-rad.com

Commonly used chiral selectors for separating amine enantiomers include cyclodextrins and their derivatives. nih.gov The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities, allowing for their separation. CE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of sample and reagents. researchgate.netnih.gov

Coupling CE with Mass Spectrometry (CE-MS) combines the high separation power of CE with the sensitive and selective detection of MS. This hyphenated technique is particularly powerful for analyzing complex samples and provides definitive identification of the separated enantiomers based on both their migration time and their mass-to-charge ratio. nih.gov Method validation for CE includes assessing linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. nih.govnih.gov

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and predict the equilibrium geometry of molecules. For this compound, DFT calculations would be instrumental in determining key structural and electronic parameters.

The process begins with the optimization of the molecule's geometry, where the total energy is minimized with respect to the positions of all atoms. This would yield the most stable three-dimensional arrangement of the atoms. The results of such a calculation would typically be presented in a table detailing bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length (Å) C1C2-Value
C2N-Value
C5Cl-Value
OH-Value
Bond Angle (°) C1C2C3Value
C2NHValue
Dihedral Angle (°) C6C1C2N

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT calculation. Actual values would require a dedicated computational study.

Furthermore, DFT calculations provide insights into the electronic properties of the molecule. The distribution of electron density can be visualized, and atomic charges, such as those derived from a Mulliken population analysis, can be calculated. These charges indicate the partial positive or negative character of each atom and are crucial for understanding intermolecular interactions. Additionally, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

To understand the flexibility and dynamic behavior of this compound, Molecular Dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.

For this compound, the rotation around the single bonds, particularly the C-C bond of the aminoethyl side chain and its attachment to the phenol ring, would be of primary interest. The simulation would reveal the preferred spatial arrangements of the amino and ethyl groups relative to the chlorophenol ring. The results of an MD simulation are often visualized as trajectories and can be analyzed to determine the population of different conformational states over time.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationships (QSPR) are theoretical models that aim to correlate the structural or property-based descriptors of a molecule with a specific property of interest. While physical properties are strictly excluded from this discussion, QSPR models could be developed to predict other characteristics, such as the molecule's interaction with a biological target or its chromatographic retention time, based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric parameters, and topological indices derived from the molecule's structure. A QSPR study would involve compiling a dataset of related compounds with known properties and then using statistical methods to build a predictive model.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can be used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus; higher electron density leads to greater shielding and a higher magnetic field required for resonance (upfield shift). The predicted chemical shifts for this compound would provide a theoretical spectrum that could aid in the assignment of experimental NMR signals.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-HValueValue
C2-HValueValue
C3-HValueValue
C4-HValueValue
C6-HValueValue
CH(NH₂)ValueValue
CH₃ValueValue
NH₂Value-
OHValue-

Note: These are hypothetical values. Actual predicted shifts would depend on the level of theory and solvent model used in the calculation.

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The predicted IR spectrum, showing the frequency and intensity of these vibrations, can be compared with an experimental IR spectrum to identify characteristic functional groups and confirm the molecule's structure. For this compound, characteristic peaks for the O-H, N-H, C-H, C=C (aromatic), and C-Cl stretching and bending vibrations would be predicted.

Chemical Reactivity and Mechanistic Pathways Involving S 2 1 Aminoethyl 5 Chlorophenol

Fundamental Organic Reaction Mechanisms of Phenols and Amines

The reactivity of (S)-2-(1-Aminoethyl)-5-chlorophenol is dictated by the combined properties of its phenolic and amino functionalities. The hydroxyl group strongly activates the aromatic ring for electrophilic substitution, while the primary amine serves as a potent nucleophile.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic moiety renders the aromatic ring electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS). byjus.com The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com In the case of this compound, the molecular structure features the strongly activating hydroxyl group, the activating aminoethyl group, and the deactivating but ortho, para-directing chloro group.

The primary sites for electrophilic attack are positions C4 and C6, which are para and ortho to the hydroxyl group, respectively. The aminoethyl group at C2 also directs to the ortho (C1, C3) and para (C6) positions. The chlorine atom at C5 directs to its ortho (C4, C6) and para (C1) positions. The convergence of these directing effects, particularly from the highly activating hydroxyl group, strongly favors substitution at the C6 position, and to a lesser extent at the C4 position.

Common EAS reactions for phenols include:

Halogenation: Due to the activated ring, halogenation can proceed even without a Lewis acid catalyst. For instance, reaction with bromine water typically leads to polybromination. byjus.com

Nitration: Treatment with dilute nitric acid at low temperatures can yield a mixture of nitro-substituted products, primarily at the available ortho and para positions relative to the hydroxyl group. byjus.com

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group onto the ring.

Friedel-Crafts Reactions: While the presence of the amino group can complicate Friedel-Crafts alkylation and acylation due to its basicity and potential to coordinate with the Lewis acid catalyst, these reactions are theoretically possible under controlled conditions, likely requiring protection of the amine. masterorganicchemistry.com

Table 1: Regioselectivity in the Chlorination of Phenols This table illustrates how substituents influence the ortho vs. para selectivity in electrophilic chlorination, a key reaction type for the phenolic ring of the title compound.

Phenol (B47542) SubstrateCatalysto:p RatioReference
PhenolNone~1:4 nsf.gov
PhenolSelenoether Catalyst>20:1 nsf.govacs.org
PhenolBis-thiourea Catalyst10:1 scientificupdate.com
m-CresolTetrahydrothiopyranHigher p/o ratio than uncatalyzed tandfonline.com

This data is for representative phenols and illustrates general principles of regioselectivity.

Nucleophilic Reactions at the Aminoethyl Moiety

The primary amino group in the aminoethyl side chain possesses a lone pair of electrons on the nitrogen atom, making it a strong nucleophile. masterorganicchemistry.com This allows it to participate in a variety of nucleophilic substitution and addition reactions.

N-Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations. chemcess.com

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction, which can be difficult to control. masterorganicchemistry.comchemcess.com Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary amines.

Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism.

The steric bulk around the nitrogen and the electronic properties of the aromatic ring can influence the rate and feasibility of these nucleophilic reactions. masterorganicchemistry.com

Condensation and Cyclization Reactions

The presence of both a hydroxyl and an amino group in an ortho relationship allows this compound to undergo intramolecular and intermolecular condensation and cyclization reactions to form various heterocyclic systems. chemcess.com

Benzoxazole (B165842) Formation: Condensation with reagents like cyanogen (B1215507) bromide or other electrophilic carbon sources can lead to the formation of a benzoxazole ring system. nih.gov For example, o-aminophenols react with various aldehydes to form substituted benzoxazoles, often under catalytic conditions. researchgate.net

Pictet-Spengler type Reactions: If the aminoethyl group reacts with an aldehyde or ketone, the resulting imine could potentially undergo an intramolecular electrophilic substitution onto the activated phenolic ring to form a tetrahydroisoquinoline-like structure, although this is more typical for phenylethylamines.

Oxidative Condensation: Aminophenols can undergo oxidative polycondensation reactions in the presence of oxidants like hydrogen peroxide or sodium hypochlorite, leading to the formation of oligomeric or polymeric structures. tandfonline.com

Table 2: Condensation Reactions of o-Aminophenols with Aldehydes This table provides examples of condensation reactions that are analogous to those possible for this compound, leading to the formation of heterocyclic products.

o-Aminophenol ReactantAldehyde ReactantProduct TypeReference
2-Aminophenol (B121084)Benzaldehyde2-Phenyl-benzoxazole researchgate.net
m-AminophenolFormaldehyde, Hydrogen SulfideDithiadiazatricyclo-docosahexaene researchgate.net
o-AminophenolN-Cyano-N-phenyl-p-toluenesulfonamide2-Aminobenzoxazole nih.gov

This data shows the versatility of aminophenols in forming complex cyclic structures.

Regioselectivity and Stereoselectivity in Transformation Reactions

The specific arrangement of substituents and the inherent chirality of this compound exert significant control over the outcome of its chemical transformations.

Influence of the Chlorine Substituent on Reactivity

The chlorine atom at the C5 position plays a dual role in influencing the reactivity of the aromatic ring.

Inductive Effect: As a halogen, chlorine is strongly electronegative and withdraws electron density from the ring via the sigma bond (inductive effect). This effect deactivates the ring, making it less reactive towards electrophilic attack compared to a non-chlorinated analogue. taylorandfrancis.com

Resonance Effect: The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system (resonance effect). This effect directs incoming electrophiles to the ortho and para positions (C4, C6, and C1). taylorandfrancis.com

The deactivating inductive effect is generally stronger than the activating resonance effect for halogens. However, the directing influence of resonance prevails. In the context of this compound, the chlorine atom's deactivating nature is largely overcome by the powerful activating effect of the hydroxyl group. Its primary role is therefore in modulating the regioselectivity. It reinforces the directing effect of the hydroxyl and aminoethyl groups towards the C6 and C4 positions. The presence of chlorine can also impact the reaction mechanisms with certain reagents, such as oxidants like chlorine dioxide, where it can influence the formation of byproducts. acs.orgnih.gov

Stereochemical Outcomes of Chiral Transformations

The molecule possesses a single stereocenter at the carbon atom bearing the amino group, designated as (S). This pre-existing chirality is a critical factor in any reaction that involves this center or is influenced by it. wikipedia.org

Reactions at the Chiral Center: In nucleophilic substitution reactions where the amino group acts as a leaving group (a transformation that would require derivatization), the mechanism would determine the stereochemical outcome. An Sₙ2-type reaction would proceed with an inversion of configuration, while an Sₙ1-type reaction would likely lead to a racemic mixture. youtube.compressbooks.pub

Diastereoselectivity: More commonly, the existing (S)-stereocenter will direct the stereochemical outcome of new stereocenters formed elsewhere in the molecule, a phenomenon known as diastereoselective induction. wikipedia.org For example, if the amine undergoes a condensation reaction with a prochiral ketone, the (S)-chirality of the aminoethyl group would likely favor the formation of one diastereomer of the product over the other. The steric and electronic environment created by the chiral side chain influences the trajectory of the incoming reagent, leading to a preferred stereochemical outcome. arxiv.orgmdpi.com

Kinetic Resolution: If this compound is part of a racemic mixture, it can be resolved using chiral reagents or catalysts that react preferentially with one enantiomer, a process known as kinetic resolution. wikipedia.org

The understanding of these stereochemical principles is fundamental for the asymmetric synthesis of more complex molecules derived from this chiral building block. nih.govnih.gov

Mechanistic Pathways of Functional Group Interconversions

Functional group interconversions are fundamental in organic synthesis, allowing for the modification of a molecule's chemical properties and reactivity. mdpi.com For this compound, the primary sites for such transformations are the phenolic hydroxyl group and the secondary amino group.

Oxidation and Reduction Mechanisms

The oxidation and reduction of this compound can lead to a variety of products, depending on the reagents and reaction conditions. These reactions involve changes in the oxidation state of the carbon atoms attached to the hydroxyl and amino groups. uomustansiriyah.edu.iq

Oxidation Mechanisms: The phenolic and secondary amine moieties are susceptible to oxidation.

Phenol Oxidation: Phenols can be oxidized to quinones or undergo oxidative coupling. The presence of an electron-donating aminoethyl group on the ring would typically facilitate oxidation. The reaction often proceeds through a phenoxy radical intermediate. researchgate.net For instance, the oxidation of similar aminophenols can be catalyzed by enzymes like tyrosinase or chemical oxidants like potassium ferricyanide, leading to the formation of phenoxazinone structures or polymeric materials. nih.govrsc.org The oxidation potential of chlorophenols is influenced by the number and position of chlorine substituents. uark.edu

Amine Oxidation: Secondary amines can be oxidized to hydroxylamines or further to nitrones. uomustansiriyah.edu.iq This transformation can be achieved using various oxidizing agents. For example, bio-inspired quinone catalysts have been shown to facilitate the aerobic oxidation of secondary amines through a hemiaminal intermediate. nih.gov

Reduction Mechanisms: Reduction reactions primarily target the aromatic ring or can be considered in the context of forming the amine.

Aromatic Ring Reduction: The chlorinated benzene (B151609) ring is generally resistant to reduction. However, under forcing conditions such as high-pressure catalytic hydrogenation, the aromatic ring can be reduced to a cyclohexyl ring. Dehalogenation, the removal of the chlorine atom to yield the corresponding phenol, can also be considered a reductive process, often accomplished with zero-valent iron (ZVI). dtu.dk

Reductive Amination (Retro-synthesis): The aminoethyl group can be conceptually formed via the reductive amination of a corresponding ketone precursor, 2-(acetyl)-5-chlorophenol, with ammonia. This reaction involves the formation of an imine intermediate followed by its reduction.

Below is a table summarizing potential oxidation and reduction pathways for this compound.

Reaction TypeFunctional GroupReagent(s)Potential Product(s)
Oxidation Phenol & AmineO₂, Metal Catalyst (e.g., Cu, Fe) rsc.orgiitkgp.ac.inQuinone-imine, Phenoxazinone structures, Polymers
Oxidation Secondary AminePeroxy acids, Quinone/ZnI₂ nih.govCorresponding hydroxylamine (B1172632) or nitrone
Reduction Chloro-aromaticH₂/Catalyst (e.g., Pd, Pt, Ru), high pressure repec.org(S)-2-(1-Aminoethyl)-5-chlorocyclohexanol
Reduction DechlorinationZero-Valent Iron (ZVI) dtu.dk(S)-2-(1-Aminoethyl)phenol

Reaction Kinetics and Thermodynamics Studies

Specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred by examining studies on structurally related compounds, such as 2-aminophenol and 2-chlorophenol (B165306).

Reaction Kinetics: The kinetics of reactions involving phenols and amines are influenced by factors such as pH, temperature, reactant concentrations, and the presence of catalysts.

Oxidation Kinetics: The oxidation of phenolic compounds often follows pseudo-first-order kinetics, particularly when the oxidant is in large excess. mdpi.comresearchgate.net For instance, the electrochemical degradation of 2-chlorophenol has been shown to follow a pseudo-first-order kinetic model with an apparent kinetic constant (k_app) of 1.224 h⁻¹ under specific conditions. mdpi.com Studies on the oxidation of various substituted phenols show that electron-donating groups (like the aminoethyl group) tend to increase the reaction rate by enhancing the electron density of the benzene ring, while electron-withdrawing groups (like chlorine) decrease it. mdpi.comvanderbilt.edu The auto-oxidation of 2-aminophenol also follows first-order kinetics, with the rate increasing at higher pH values. researchgate.net The presence of multiple substituents can suppress the reactivity of phenolic compounds toward hydroxyl radicals. mdpi.com

Thermodynamics: The thermodynamic feasibility of a reaction, such as oxidation, is distinct from its rate. ncert.nic.in Thermodynamic analysis of phenol oxidation indicates that the process is often spontaneous. For example, the electrochemical oxidation of phenol is influenced by temperature, with changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) being calculable from experimental data. The O-H bond dissociation energy (BDE) is a key thermodynamic parameter for phenols, with electron-donating substituents generally weakening the bond and electron-withdrawing groups strengthening it, which affects antioxidant activity. acs.org Thermodynamic studies of phenol hydrodeoxygenation predict the formation of benzene and cyclohexane (B81311) at equilibrium under certain conditions. repec.org

The following table presents kinetic data for the oxidation of related phenolic compounds to provide a comparative context.

CompoundReactionConditionsRate Constant (k) / OrderActivation Energy (Ea)Reference
2-Chlorophenol Supercritical Water Oxidation380°C, 278 atm0.88 order in 2-CP11.0 kcal/mol umich.edu
2-Chlorophenol Electrochemical DegradationpH 7.3, 0.14 A/cm², 25°Ck_app = 1.224 h⁻¹ (pseudo-first-order)Not specified mdpi.com
2-Aminophenol Auto-oxidationpH 9.85, 25-50°CFirst-orderEvaluated, specific value not in abstract researchgate.net
2-Aminophenol Oxidation by TEMPOMethanol, 298 Kk = 0.54 M⁻¹s⁻¹Not specified researchgate.net
Substituted Phenols Aqueous OH OxidationpH 5, simulated sunlightk_obs = 1.03x10⁻⁴ to 7.85x10⁻⁴ s⁻¹ (pseudo-first-order)Not specified mdpi.com

Molecular Recognition and Interaction Studies of S 2 1 Aminoethyl 5 Chlorophenol

Ligand-Target Binding Mechanisms at a Molecular Level

The interaction of a small molecule like (S)-2-(1-Aminoethyl)-5-chlorophenol with biological targets such as receptors and enzymes is a highly specific process governed by the principles of molecular recognition. This involves a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The unique three-dimensional structure and electronic properties of the compound, conferred by its stereochemistry and the presence of a phenol (B47542), an aminoethyl group, and a chlorine atom, dictate its binding behavior.

The affinity of a ligand for a receptor is a measure of the strength of their interaction, while selectivity refers to its ability to bind preferentially to a specific type of receptor over others. For a compound like this compound, these properties are conceptually influenced by its structural motifs. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, a crucial feature for interaction with the amino acid residues in a receptor's binding pocket. The aminoethyl group, which is basic, is likely to be protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) within a binding site.

Studies on related phenolic compounds have demonstrated that the number and position of hydroxyl groups, as well as the presence of other substituents, significantly affect binding affinity to proteins such as human serum albumin. nih.govacs.org For instance, an increase in the number of hydroxyl groups on the A and B rings of flavonoids has been shown to increase their binding affinity for human serum albumin. nih.gov The chlorine atom on the phenol ring of this compound introduces a region of electron withdrawal and can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. nih.gov

Furthermore, the stereochemistry at the chiral center of the aminoethyl group is critical. The (S)-enantiomer will present its substituents in a specific spatial arrangement, which can lead to a better or worse fit within a chiral binding site compared to its (R)-enantiomer, thus influencing both affinity and selectivity. Research on AMPA receptors has shown that mutations affecting hydrogen bonds within the binding cleft can alter both agonist affinity and efficacy, highlighting the importance of specific interactions in determining receptor response. nih.gov

Table 1: Conceptual Receptor Interaction Profile for this compound

Structural FeaturePotential Interaction TypePotential Interacting Amino Acid Residues
Phenolic -OH groupHydrogen bond donor/acceptorSerine, Threonine, Tyrosine, Histidine
Aminoethyl group (protonated)Ionic interaction, Hydrogen bond donorAspartic acid, Glutamic acid
Aromatic ringπ-π stacking, Hydrophobic interactionsPhenylalanine, Tyrosine, Tryptophan
Chlorine atomHalogen bonding, Hydrophobic interactionsElectron-rich atoms (e.g., in carbonyls)
(S)-StereocenterStereospecific interactionsChiral binding pocket residues

The interaction of this compound with enzymes can lead to either inhibition or activation of their catalytic function. The nature of this interaction depends on whether the compound binds to the active site or an allosteric site. Phenolic compounds are known to interact with and, in some cases, inhibit various enzymes. researchgate.net This inhibition can occur through the masking of active sites or by inducing conformational changes that reduce the enzyme's catalytic efficiency. researchgate.net

For instance, studies on chlorophenols have shown that they can act as uncouplers of photophosphorylation and inhibitors of electron transfer in chloroplasts. nih.gov The degree of chlorination and the substitution pattern significantly influence this activity. nih.gov Similarly, laccases and peroxidases have been shown to catalyze the transformation of chlorophenols. capes.gov.brnih.gov The efficiency of these enzymatic processes is dependent on the specific structure of the chlorophenol, with different isomers and degrees of chlorination exhibiting different reaction rates. nih.gov The aminoethyl side chain of this compound could also play a role in directing its interaction with specific enzymes, potentially by mimicking natural substrates or by interacting with residues outside the primary catalytic site. The metabolism of chlorophenols can also be influenced by enzymes like cytochrome P-450, which can lead to the formation of reactive intermediates. cdc.gov

Computational Modeling of Molecular Interactions

Computational methods are invaluable tools for predicting and analyzing the interactions between a ligand and its biological target at a molecular level. These in silico approaches provide insights that can guide further experimental studies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For this compound, docking studies could be employed to virtually screen a library of potential biological targets and to predict the binding mode and affinity. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them. Scoring functions are mathematical models that estimate the binding free energy of the ligand-target complex.

The accuracy of docking is highly dependent on the chosen scoring function. Various scoring functions exist, each with its own strengths and weaknesses in predicting binding poses and affinities. nih.gov A typical docking study would involve preparing the 3D structure of this compound and the target protein, defining the binding site, and then running the docking algorithm. The results would provide a predicted binding energy (often in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. For example, docking studies of phenolic compounds against human pancreatic α-amylase have revealed specific binding interactions within the active site that explain their inhibitory mechanism. nih.gov

Table 2: Illustrative Molecular Docking Scoring for a Hypothetical Target

LigandPredicted Binding Energy (kcal/mol)Number of Predicted Hydrogen BondsKey Interacting Residues (Hypothetical)
This compound-8.53ASP120, SER234, PHE280
(R)-2-(1-Aminoethyl)-5-chlorophenol-7.22SER234, PHE280
5-chlorophenol-5.11SER234

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By analyzing a dataset of compounds with known activities, QSAR can identify the physicochemical properties or structural features that are critical for activity. For a class of compounds including this compound, a QSAR study could be developed to understand how variations in the substituents on the phenol ring or modifications to the aminoethyl side chain would affect its interaction with a particular target.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would lead to an increase or decrease in activity. For chlorophenol derivatives, 3D-QSAR models have been successfully established to predict their bioaccumulation and degradation, providing insights into the environmental fate of these compounds. nih.gov Such models can offer a mechanistic understanding by highlighting the key molecular features driving the interaction.

Once a potential binding pose is identified through molecular docking, a more detailed analysis of the binding site is crucial. This involves identifying the specific amino acid residues that form the binding pocket and characterizing the nature of their interactions with the ligand. "Hotspots" are regions within the binding site that contribute most significantly to the binding free energy.

Chiral Recognition Phenomena and Enantiodifferentiation

Chiral recognition is a fundamental process in chemistry and biology where a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This differential interaction is the basis for enantioseparation techniques and the stereospecificity of many biological processes. In the context of nuclear magnetic resonance (NMR) spectroscopy, chiral recognition can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents form transient diastereomeric complexes with the enantiomers of an analyte, leading to distinct NMR signals for each enantiomer.

While direct studies on the use of this compound as a chiral solvating agent are not extensively documented in peer-reviewed literature, significant research has been conducted on its enantiomer's thiourea (B124793) derivative, 2-[(1R)-1-aminoethyl]phenol. This research provides a strong basis for understanding the potential chiral recognition capabilities of this compound. The structural features of this compound, including a chiral center, a phenolic hydroxyl group, and an amino group, suggest its potential to engage in the non-covalent interactions necessary for chiral discrimination.

Use as a Chiral Solvating Agent or Derivatizing Agent in NMR

Chiral solvating agents are enantiomerically pure compounds that are added to a solution of a racemic or enantiomerically enriched analyte. The CSA interacts non-covalently with the enantiomers of the analyte to form transient diastereomeric solvates. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. Chiral derivatizing agents, on the other hand, react covalently with the analyte to form stable diastereomeric products, which can then be distinguished by NMR.

Research has demonstrated that thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol are effective chiral solvating agents for the enantiodiscrimination of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids using NMR spectroscopy. nih.govnih.gov The derivatization of the parent compound to a thiourea enhances its ability to form multiple hydrogen bonds and engage in π-π stacking interactions, which are crucial for effective chiral recognition. The studies show that in the presence of these CSAs, significant chemical shift nonequivalences (ΔΔδ) are observed in the 1H and 13C NMR spectra of the enantiomeric analytes. mdpi.com

For these systems to be effective, especially for amino acids with free carboxyl groups, the addition of an achiral base like 1,4-diazabicyclo[2.2.2]octane (DABCO) is often necessary to solubilize the analyte in common NMR solvents like CDCl3 and to facilitate the interaction with the CSA. bldpharm.comresearchgate.net The effectiveness of the enantiodifferentiation is dependent on the structure of the analyte, the concentration of the CSA, and the presence of any additives.

The following table presents representative data on the 1H NMR nonequivalences observed for N-DNB amino acid derivatives using a thiourea derivative of 2-[(1R)-1-aminoethyl]phenol as the chiral solvating agent. This data illustrates the magnitude of differentiation that can be achieved with this class of compounds.

Analyte (N-DNB Amino Acid)ProtonChemical Shift Nonequivalence (ΔΔδ, ppm)
Phenylalanineortho-DNB0.045
Phenylalaninepara-DNB0.068
PhenylalanineCH-α0.031
Valineortho-DNB0.038
Valinepara-DNB0.052
ValineCH-α0.025
Leucineortho-DNB0.035
Leucinepara-DNB0.048
LeucineCH-α0.022

This table is generated based on data reported for the thiourea derivative of 2-[(1R)-1-aminoethyl]phenol and is intended to be illustrative of the potential of this chemical scaffold in chiral recognition. mdpi.com

Mechanisms of Chiral Discrimination

The mechanism of chiral discrimination by CSAs like the derivatives of 2-(1-aminoethyl)phenol (B1267629) involves the formation of transient diastereomeric complexes stabilized by a network of non-covalent interactions. For the thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol, detailed NMR studies, including 2D NOESY experiments, have elucidated the key interactions responsible for enantiodifferentiation. nih.govmdpi.com

The primary interaction sites on the CSA are the thiourea NH protons, the phenolic hydroxyl group, and the aromatic ring. The analyte, typically an N-DNB amino acid, interacts with the CSA through:

Hydrogen Bonding: The acidic protons of the CSA (thiourea and phenol) form hydrogen bonds with the basic sites on the analyte, such as the carboxylate and nitro groups of the DNB moiety.

π-π Stacking: The electron-deficient aromatic ring of the DNB group on the analyte interacts favorably with the electron-rich phenolic ring of the CSA.

Steric Hindrance: The chiral center of the CSA, with its ethyl and methyl groups, creates a specific three-dimensional environment. One enantiomer of the analyte will fit more favorably into this chiral pocket than the other, leading to differences in the stability and geometry of the diastereomeric complexes.

Specifically, it has been shown that the (S)-enantiomer of the analyte may interact with the face of the CSA that presents less steric hindrance, while the (R)-enantiomer is forced to interact with a more sterically crowded face. mdpi.com This differential interaction leads to distinct average orientations of the two enantiomers relative to the CSA, resulting in the observed chemical shift differences in the NMR spectrum. The presence of a base like DABCO is crucial as it deprotonates the carboxylic acid of the analyte, enhancing the strength of the hydrogen bonding interactions with the CSA. bldpharm.com

While these detailed mechanistic studies have been performed on the thiourea derivative, it is plausible that the parent compound, this compound, would engage in similar, albeit potentially weaker, interactions. The phenolic hydroxyl and amino groups are capable of forming hydrogen bonds, and the chlorophenol ring can participate in π-π stacking. The chiral ethylamino group provides the necessary steric component for chiral discrimination.

Applications in Advanced Materials and Chemical Biology Research Mechanistic/theoretical Focus

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral aminophenols are recognized as valuable synthons in the construction of complex, stereochemically defined molecules. Their bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a variety of chemical transformations. The "(S)" designation in (S)-2-(1-Aminoethyl)-5-chlorophenol indicates a specific three-dimensional arrangement at the chiral center, which is crucial for creating enantiomerically pure target molecules.

In a broader context, chiral amines are fundamental in the total synthesis of natural products and pharmaceuticals. nih.gov The synthesis of complex molecules often relies on the introduction of chirality early in the synthetic sequence, and compounds like this compound would be well-suited for this purpose. For instance, the amino and phenol (B47542) functionalities can be orthogonally protected and then selectively reacted to build more elaborate molecular architectures. While no specific examples utilizing this compound are documented, the general utility of chiral aminophenols suggests its potential as a precursor for a range of complex organic structures.

Design of Ligands for Catalytic Systems

A significant application of chiral aminophenols is in the design of ligands for asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral environment, enabling the catalyst to selectively produce one enantiomer of a product over the other. This is of paramount importance in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities.

Research on aminophenol-based ligands has demonstrated their effectiveness in a variety of transition metal-catalyzed reactions. For example, proline-based aminophenol ligands have been synthesized and complexed with iron to create catalysts that model the active sites of certain enzymes. nih.gov The resulting complexes have been shown to be active in oxidation-reduction reactions. nih.gov Similarly, other aminophenol derivatives are employed in asymmetric catalysis, highlighting the potential for this compound to serve as a scaffold for new chiral ligands. youtube.com The presence of the chloro- and ethyl- substituents on the phenol ring of this compound would modulate the steric and electronic properties of any resulting metal complex, potentially leading to unique catalytic activities and selectivities.

Interactive Data Table: Examples of Chiral Aminophenol Ligands in Asymmetric Catalysis

Ligand TypeMetalReaction TypeReference
Proline-based aminophenolIron(III)Oxidation-Reduction nih.gov
Imidazolidinone-based---Diels-Alder nih.gov

This table presents examples of related chiral aminophenol ligands and is for illustrative purposes, as no specific catalytic applications for this compound have been found.

Fundamental Studies in Chemical Biology

The interaction of small molecules with biological macromolecules is a cornerstone of chemical biology. Substituted aminophenols are known to interact with biomolecules like DNA. nih.govresearchgate.net These interactions can occur through various non-covalent forces, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. researchgate.net

While there are no specific studies on the protein-ligand interactions of this compound, its structure suggests the potential for such interactions. The amino group, hydroxyl group, and the aromatic ring can all participate in binding to protein active sites. The chlorine atom can further influence binding through halogen bonding or by altering the electronic landscape of the molecule. Understanding these fundamental interactions at a molecular level is crucial for the rational design of new biologically active compounds.

Investigation of Bioactivation Pathways at a Cellular or Molecular Level

The metabolism of aminophenol derivatives is an area of significant toxicological interest. Generally, aminophenols can be bioactivated through oxidation to form reactive quinoneimine intermediates. nih.gov These electrophilic species can then covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction.

The metabolic fate of this compound has not been specifically reported. However, based on the known bioactivation pathways of other aminophenols, it is plausible that it could undergo similar metabolic transformations. The presence of the chlorine atom on the aromatic ring could influence the rate and regioselectivity of oxidation, as well as the reactivity of any resulting quinoneimine. Studies on the metabolism of para-aminophenol by rat hepatocytes have identified several metabolites, including glutathione (B108866) conjugates, which are indicative of the formation of reactive intermediates. Investigating the specific bioactivation pathways of this compound would be essential to understand its potential biological effects at a molecular level.

Q & A

Q. What are the recommended synthetic routes for (S)-2-(1-Aminoethyl)-5-chlorophenol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis of this compound can be approached via asymmetric catalysis or enzymatic resolution. For instance, ω-transaminase enzymes have been successfully used in chiral amine synthesis (e.g., (R)-2-(1-aminoethyl)-4-fluoroaniline) to achieve high enantiomeric excess (ee) . Key steps include:
  • Chiral resolution : Use chiral HPLC or capillary electrophoresis to monitor ee.
  • Enzymatic optimization : Adjust pH (6.5–8.0), temperature (30–40°C), and co-solvent concentrations (e.g., DMSO ≤10%) to enhance enzyme activity.
  • Protection/deprotection : Protect the phenol group during aminoethyl introduction to prevent side reactions.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Structural confirmation :
  • X-ray crystallography (as used for (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone) provides unambiguous stereochemical assignment .
  • NMR : 1^1H and 13^13C NMR can distinguish substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for chlorine-adjacent protons).
  • Purity analysis :
  • HPLC-MS with a chiral column to separate enantiomers.
  • TGA/DSC to assess thermal stability and detect decomposition .

Q. What are the critical considerations for handling and storing this compound?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation or racemization.
  • Safety protocols : Use fume hoods, nitrile gloves, and respiratory protection (N95 masks) due to risks of skin/eye irritation and respiratory sensitization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism, impurities, or diastereomers. Strategies include:
  • Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures.
  • Isotopic labeling : Use 15^{15}N or 2^{2}H labeling to trace amine or hydroxyl proton exchange.
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G*) .

Q. What strategies are effective in analyzing the kinetic resolution of this compound using ω-transaminase enzymes?

  • Methodological Answer :
  • Reaction monitoring : Use UV-Vis spectroscopy (340 nm) to track NADH/NAD+^+ cofactor conversion.
  • Substrate engineering : Introduce electron-withdrawing groups (e.g., –Cl) to enhance enzyme-substrate affinity.
  • Kinetic parameter optimization : Determine KmK_m and VmaxV_{max} via Michaelis-Menten plots. Adjust pyruvate concentration (5–20 mM) to shift equilibrium toward product formation .

Q. How does the stereochemical configuration of this compound influence its reactivity in coordination chemistry?

  • Methodological Answer : The (S)-configuration affects ligand geometry in metal complexes. For example:
  • Chelation studies : Use Mn(II), Cu(II), or Pt(II) salts to form complexes. Monitor binding via UV-Vis (d-d transitions) and EPR for paramagnetic species.
  • X-ray absorption spectroscopy (XAS) : Analyze metal-ligand bond lengths and angles to correlate stereochemistry with stability .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer :
  • Controlled degradation studies : Expose the compound to varying pH (1–5) and analyze degradation products via LC-MS.
  • Mechanistic probing : Use 18^{18}O-labeled water to trace hydrolysis pathways.
  • Cross-referencing : Compare results with structurally similar compounds (e.g., (S)-2-(1-Aminoethyl)-3-methylphenol, which shows pH-dependent racemization) .

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